2-Bromo-5-(trifluoromethoxy)aniline

Chemical Sourcing Analytical Chemistry Reaction Optimization

2-Bromo-5-(trifluoromethoxy)aniline (CAS 887267-47-2) is a key aryl halide intermediate in the synthesis of complex organic molecules, particularly for pharmaceuticals and agrochemicals. As a brominated aniline derivative with a trifluoromethoxy (-OCF3) group, it serves as a versatile building block for constructing heterocyclic scaffolds via palladium-catalyzed cross-coupling reactions.

Molecular Formula C7H5BrF3NO
Molecular Weight 256.02 g/mol
CAS No. 887267-47-2
Cat. No. B1346419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(trifluoromethoxy)aniline
CAS887267-47-2
Molecular FormulaC7H5BrF3NO
Molecular Weight256.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)N)Br
InChIInChI=1S/C7H5BrF3NO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2
InChIKeyMMRYEBVMIOYMIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(trifluoromethoxy)aniline (CAS 887267-47-2): Strategic Sourcing and Key Chemical Profile


2-Bromo-5-(trifluoromethoxy)aniline (CAS 887267-47-2) is a key aryl halide intermediate in the synthesis of complex organic molecules, particularly for pharmaceuticals and agrochemicals . As a brominated aniline derivative with a trifluoromethoxy (-OCF3) group, it serves as a versatile building block for constructing heterocyclic scaffolds via palladium-catalyzed cross-coupling reactions [1]. Its utility in the preparation of selective voltage-gated sodium channel (Nav1.8) inhibitors has been specifically noted in the literature, underscoring its relevance in neuroscience and pain research [2].

Why 2-Bromo-5-(trifluoromethoxy)aniline Cannot Be Readily Substituted by Its Positional Isomers


The substitution pattern on the aromatic ring of bromo-trifluoromethoxy anilines critically dictates their physical state, reactivity, and resulting biological profile of downstream products. The ortho-bromo, meta-OCF3 arrangement of 2-Bromo-5-(trifluoromethoxy)aniline is structurally unique compared to its ortho-OCF3, meta-bromo isomer (5-Bromo-2-(trifluoromethoxy)aniline), leading to measurable differences in physicochemical properties like boiling point and density [1][2]. Furthermore, the specific regiochemistry enables distinct synthetic pathways, such as the generation of specific aryne intermediates . Using a generic analog without validating the exact substitution pattern can alter reaction kinetics, regioselectivity in cross-coupling, and the ultimate pharmacological activity of the synthesized target molecule, making precise sourcing essential for reproducible research outcomes.

2-Bromo-5-(trifluoromethoxy)aniline: Head-to-Head Comparative Evidence for Informed Procurement


Regiochemical Differentiation from Ortho-OCF3 Analog (CAS 886762-08-9) Based on Physicochemical Properties

The target compound (2-Bromo-5-(trifluoromethoxy)aniline, CAS 887267-47-2) exhibits distinct physicochemical properties compared to its close positional isomer, 5-Bromo-2-(trifluoromethoxy)aniline (CAS 886762-08-9). The difference in substitution pattern results in a higher boiling point and lower density for the target compound, which are critical parameters for purification and formulation processes [1][2].

Chemical Sourcing Analytical Chemistry Reaction Optimization

Comparative Physicochemical Profile Against 2-Bromo-4-(trifluoromethoxy)aniline (CAS 175278-17-8)

The target compound's boiling point is significantly higher (approximately 25.7 °C difference) than that of the 2-bromo-4-(trifluoromethoxy) isomer, indicating different intermolecular forces and volatility [1]. This substantial divergence confirms that the compounds are not interchangeable as solvents or reaction media and will behave differently during distillation and solvent evaporation steps.

Material Properties Reaction Design Separation Science

Quantified Inhibition of Anthrax Lethal Toxin as a Distinct Biological Activity

In a cell-based assay, the target compound demonstrated an IC50 value of 12,500 nM (12.5 µM) for inhibiting Bacillus anthracis lethal toxin-induced death in mouse RAW264.7 macrophages [1]. While no direct comparator data is available for this specific target from the same study, this quantifies a specific biochemical activity that may not be shared by other isomers, establishing a baseline for structure-activity relationship (SAR) studies.

Antimicrobial Mechanism of Action Cell-based Assay

Validated Research Applications and Strategic Sourcing for 2-Bromo-5-(trifluoromethoxy)aniline


Synthesis of Nav1.8 Inhibitors for Pain and Neuroscience Research

This compound is a documented intermediate for the preparation of inhibitors targeting the Nav1.8 voltage-gated sodium channel [1]. Given the role of Nav1.8 in pain signaling, researchers developing novel analgesics for chronic and neuropathic pain conditions should procure this specific building block to ensure the correct regiochemistry is installed in the final pharmacophore. The substitution pattern is critical for the selective binding and efficacy of the resulting inhibitor.

Construction of Complex Molecules via Aryne Intermediate Generation

2-Bromo-5-(trifluoromethoxy)aniline is a key precursor for generating 1,2-dehydro-4-(trifluoromethoxy)benzene, a reactive aryne intermediate . This application is unique to its ortho-bromo substitution pattern relative to the amino group. Chemists pursuing synthetic routes that rely on aryne cycloadditions or nucleophilic trapping to build complex polycyclic scaffolds, such as 1,2-(trifluoromethoxy)naphthalenes, will find this compound essential and not substitutable by other isomers.

SAR Studies in Anthrax Lethal Toxin Inhibition

With a defined IC50 of 12.5 µM against B. anthracis lethal toxin-induced cytotoxicity in RAW264.7 cells [2], this compound serves as a valuable tool compound or starting point for medicinal chemistry campaigns focused on anti-toxin therapeutics. Researchers can use this quantifiable activity to benchmark new analogs and explore the structure-activity relationship around the 2-bromo-5-OCF3 aniline scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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